
3-(Allyloxycarbonylamino)-1-propanol
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Overview
Description
3-(Allyloxycarbonylamino)-1-propanol is an organic compound that features both an allyloxycarbonyl group and a hydroxyl group. This compound is of interest due to its potential applications in various fields, including organic synthesis, pharmaceuticals, and materials science. The presence of both an amino group and a hydroxyl group makes it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Allyloxycarbonylamino)-1-propanol typically involves the reaction of allyl chloroformate with 3-amino-1-propanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Allyl chloroformate+3-amino-1-propanol→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining consistent reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Allyloxycarbonylamino)-1-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The allyloxycarbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(Allyloxycarbonylamino)-propanal.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Allyloxycarbonylamino)-1-propanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the modification of biomolecules for studying protein-ligand interactions.
Industry: Used in the production of polymers and other materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3-(Allyloxycarbonylamino)-1-propanol depends on its specific application. In general, the compound can interact with various molecular targets through hydrogen bonding, van der Waals forces, and covalent bonding. The presence of both amino and hydroxyl groups allows it to participate in a wide range of biochemical pathways, making it a versatile tool in both research and industrial applications.
Comparison with Similar Compounds
Similar Compounds
3-(Methoxycarbonylamino)-1-propanol: Similar structure but with a methoxy group instead of an allyloxy group.
3-(Ethoxycarbonylamino)-1-propanol: Similar structure but with an ethoxy group instead of an allyloxy group.
3-(Butoxycarbonylamino)-1-propanol: Similar structure but with a butoxy group instead of an allyloxy group.
Uniqueness
The uniqueness of 3-(Allyloxycarbonylamino)-1-propanol lies in its allyloxy group, which provides additional reactivity compared to its methoxy, ethoxy, and butoxy counterparts. This makes it particularly useful in applications where the formation of stable conjugates or specific reactivity is required.
Properties
IUPAC Name |
prop-2-enyl N-(3-hydroxypropyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-2-6-11-7(10)8-4-3-5-9/h2,9H,1,3-6H2,(H,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLMTPLBEYYNKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408914 |
Source
|
Record name | 3-(Allyloxycarbonylamino)-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156801-29-5 |
Source
|
Record name | 3-(Allyloxycarbonylamino)-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Allyloxycarbonylamino)-1-propanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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